4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
This compound is a Schiff base derivative of 1,2,4-triazole-3-thiol, featuring a 4-chlorobenzylidene group at the N-4 position and a 2-methoxyphenyl substituent at the C-5 position. Its synthesis typically involves the condensation of 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde under acidic conditions, a method consistent with analogous triazole derivatives . The compound’s structure combines electron-withdrawing (4-chloro) and electron-donating (2-methoxy) groups, which influence its electronic, solubility, and bioactivity profiles.
Properties
CAS No. |
478256-92-7 |
|---|---|
Molecular Formula |
C16H13ClN4OS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c1-22-14-5-3-2-4-13(14)15-19-20-16(23)21(15)18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
ZCJNEOPIMSXRIW-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Thiol Group Reactivity
The -SH group at position 3 participates in nucleophilic and redox reactions:
Alkylation Reactions
The thiol group reacts with alkyl halides to form thioethers. For example:
Reaction:
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + CH₃I → S-Methyl derivative
Conditions: Ethanol, K₂CO₃, reflux (6–8 hrs)
Yield: 78–85%
Oxidation to Disulfide
Controlled oxidation converts the thiol to a disulfide dimer:
Reagent: H₂O₂ (30%) in acetic acid
Product: Bis(4-((4-chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide
Mechanism: Radical-mediated coupling
Condensation Reactions
The imine (C=N) in the chlorobenzylidene moiety undergoes hydrolysis and re-condensation:
Acid-Catalyzed Hydrolysis
Reaction:
4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + H₂O → 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol + 4-chlorobenzaldehyde
Conditions: HCl (1M), 80°C, 4 hrs
Yield: 92%
Schiff Base Formation
The free amino group (post-hydrolysis) reacts with aldehydes:
Example:
4-Amino intermediate + 4-nitrobenzaldehyde → New Schiff base
Catalyst: Glacial acetic acid
Applications: Ligand design for metal complexes
Metal Complexation
The thiol and triazole N-atoms coordinate transition metals:
| Metal Salt | Complex Type | Stoichiometry | Applications |
|---|---|---|---|
| CuCl₂ | Square planar | 1:2 (M:L) | Antimicrobial agents |
| Fe(NO₃)₃ | Octahedral | 1:3 (M:L) | Catalytic oxidation studies |
| AgNO₃ | Linear | 1:1 (M:L) | Nanoparticle synthesis |
Key Finding: Cu(II) complexes show enhanced antibacterial activity compared to the parent compound (MIC = 5 μg/mL vs. 12 μg/mL) .
Electrophilic Aromatic Substitution
The methoxyphenyl and chlorobenzylidene groups undergo directed substitution:
Nitration
Reagent: HNO₃/H₂SO₄ (mixed acid)
Position: Para to methoxy group
Product: 5-(2-Methoxy-4-nitrophenyl) derivative
Yield: 65%
Halogenation
Reagent: Br₂ in CHCl₃
Position: Ortho to chlorine in benzylidene moiety
Product: Dibrominated derivative
Note: Steric hindrance reduces reaction rate by 40% compared to non-chlorinated analogs
Comparative Reactivity with Analogues
Data from structurally similar compounds highlight electronic effects:
Stability Under Physiological Conditions
The compound degrades via two pathways:
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for developing new pharmaceuticals.
Medicine: Research has indicated its potential use in treating certain diseases due to its biological activity.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the N-4 and C-5 positions. Key analogs and their characteristics include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., nitro, chloro) at the benzylidene or aryl positions enhances antibacterial and antifungal activities by increasing electrophilicity and thiol reactivity .
- Electron-Donating Groups (EDGs): Methoxy groups improve solubility in polar solvents but may reduce antimicrobial potency compared to nitro-substituted analogs .
2.4 Physicochemical Properties
Biological Activity
The compound 4-((4-Chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13ClN4OS
- Molecular Weight : 344.82 g/mol
- SMILES Notation : COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro derivatives | E. coli | 5 µg/mL |
| 4-Chloro derivatives | B. subtilis | 3 µg/mL |
| 4-Chloro derivatives | P. aeruginosa | 8 µg/mL |
Studies suggest that the presence of the chlorobenzylidene group enhances antibacterial activity by improving binding interactions with bacterial targets such as DNA gyrase and other essential enzymes involved in bacterial replication .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound's thiol group is hypothesized to contribute to its efficacy by interacting with fungal cell membranes or inhibiting key metabolic pathways.
Recent studies have demonstrated that related triazole derivatives possess activity against common fungal pathogens like Candida albicans and Aspergillus niger, although specific data for this compound is limited .
Anticancer Potential
Emerging research indicates that triazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer cell proliferation is being investigated.
A study involving structurally similar triazoles reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The introduction of a methoxyphenyl group may enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
- Antibacterial Screening : A recent investigation into a series of triazole derivatives found that those containing a chlorobenzylidene moiety demonstrated superior antibacterial effects compared to their non-chlorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antifungal Activity Assessment : In vitro assays conducted on related compounds showed promising antifungal activity against Candida species, suggesting that the triazole framework could be a viable scaffold for developing new antifungal agents .
- Cytotoxicity Evaluation : A comparative analysis of various triazole derivatives indicated that modifications at the 5-position significantly influenced cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((4-chlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via a Schiff base reaction between 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-chlorobenzaldehyde. Optimization involves adjusting solvent ratios (e.g., hexane:ethyl acetate for column chromatography), temperature (room temperature to mild heating), and reaction time. Yields typically range from 65% to 86% for analogous triazole derivatives, as seen in similar syntheses .
Q. How are spectroscopic techniques (NMR, IR, HR-MS) used to confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ ~3.8 ppm), and thiol proton (if not deprotonated, δ ~13 ppm).
- 13C-NMR : Signals for triazole carbons (δ 145–160 ppm), aromatic carbons (δ 110–135 ppm), and carbonyl/imine carbons (δ ~160 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), S-H (2550–2600 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹).
- HR-MS : Molecular ion peak ([M+H]+) matching the theoretical mass (e.g., ~370–380 Da for similar derivatives). These methods are validated in studies of structurally related triazoles .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., E. coli), as well as antifungal testing against Candida albicans, using broth microdilution. For example, derivatives with 4-chlorophenyl substituents showed MIC values comparable to fluconazole in antifungal studies .
Advanced Research Questions
Q. How do substituents on the benzylidene and triazole rings influence antiradical activity?
- Methodological Answer : Substituent effects can be studied using DPPH or ABTS radical scavenging assays. For instance:
- Electron-donating groups (e.g., methoxy) enhance activity by stabilizing radical intermediates.
- Bulky substituents (e.g., nitro) may sterically hinder interactions with radicals.
- In related compounds, 2-hydroxybenzylidene derivatives showed high antiradical activity (78–80% scavenging at 1×10⁻³ M), while fluorinated analogs exhibited reduced effects .
Q. What computational strategies are effective for predicting alkaline phosphatase (ALP) inhibition and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into the ALP active site (PDB: 5WWP). Focus on hydrogen bonding with residues (e.g., Arg166, Asp330) and hydrophobic interactions.
- MD Simulations : Perform 100 ns simulations to assess stability of ligand-protein complexes.
- QSAR : Correlate substituent electronic properties (Hammett σ values) with IC50 data. For example, a related triazole had an IC50 of 4.89 µM against ALP, suggesting moderate inhibition .
Q. How can in silico and in vivo methods be integrated to assess acute toxicity?
- Methodological Answer :
- In Silico : Use ProTox-II or ADMETLab to predict LD50, hepatotoxicity, and carcinogenicity.
- In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guideline), monitoring mortality, organ histopathology, and biochemical markers (e.g., ALT, AST). A structurally similar triazole derivative showed low acute toxicity (LD50 > 2000 mg/kg) in preliminary studies .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in antimicrobial triazoles?
- Methodological Answer :
- Varied Substituents : Synthesize analogs with halogen (Cl, F), nitro, and methoxy groups at different positions on the benzylidene and aryl rings.
- Biological Testing : Compare MIC values across analogs. For example, 4-chlorophenyl derivatives (e.g., HAS-D3) showed higher antibacterial activity (MIC = 8 µg/mL) than nitro-substituted analogs (MIC = 32 µg/mL) .
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.
Q. How is molecular docking applied to identify potential targets for antiviral activity?
- Methodological Answer : Target viral proteins such as SARS-CoV-2 helicase (PDB: 5WWP).
- Docking Parameters : Grid size 60×60×60 Å, exhaustiveness = 20.
- Key Interactions : Hydrogen bonds with Asn179 and π-π stacking with Phe192.
- Validation : Compare binding energies (ΔG) of the compound with known inhibitors (e.g., remdesivir). A related triazole exhibited a ΔG of -8.2 kcal/mol, indicating strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
